Quercetin-3-gentiobioside
Description
Overview of Flavonoid Glycosides in Phytochemistry
Flavonoid glycosides are a large and widely distributed group of secondary metabolites in the plant kingdom, found in various plant parts, including leaves, roots, fruits, and flowers. uobasrah.edu.iq Structurally, they consist of a flavonoid aglycone—a polyphenolic core with a fifteen-carbon skeleton (C6-C3-C6)—linked to one or more sugar moieties. researchgate.nete3s-conferences.org The attachment of these sugar groups, most commonly O-glycosides but also C-glycosides, significantly impacts their chemical properties, such as solubility and stability. nih.govfrontiersin.org
In plants, flavonoid glycosides perform a multitude of crucial functions. e3s-conferences.org They contribute to pigmentation in flowers and fruits, attracting pollinators and seed dispersers. e3s-conferences.org Furthermore, they act as signaling molecules in plant development and play a vital role in protecting plants from various environmental stressors, such as UV radiation and attacks by pathogens and herbivores. e3s-conferences.orgnih.govnih.gov The antioxidant capacity of these compounds, stemming from their phenolic hydroxyl groups, allows them to scavenge reactive oxygen species (ROS), thus protecting the plant from oxidative damage. uobasrah.edu.iqnih.gov The biosynthesis of flavonoids occurs through the phenylpropanoid pathway, starting from cinnamoyl-CoA and extended by three molecules of malonyl-CoA. uobasrah.edu.iq
Significance of Quercetin-3-gentiobioside as a Research Target
This compound, a specific flavonoid glycoside where the aglycone quercetin (B1663063) is attached to a gentiobiose (a disaccharide of glucose) at the 3-hydroxyl position, has emerged as a significant target for scientific research. nih.gov Its importance stems from several observed biological activities that are of interest in various biomedical research fields.
One of the primary areas of investigation is its role as an inhibitor of aldose reductase (AR) and the formation of advanced glycation end products (AGEs). medchemexpress.comglpbio.comchemfaces.com Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. chemfaces.comresearchgate.net By inhibiting this enzyme, this compound shows potential as a lead compound in research aimed at mitigating such complications. chemfaces.comcaymanchem.com The formation of AGEs is another process associated with diabetes and aging, and the inhibitory action of this compound is a key focus. chemfaces.comnih.gov
Furthermore, research has highlighted the lipid-lowering activity of related flavonoid glycosides. For instance, Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside has been shown to reduce triglyceride levels in HepG2 cells. caymanchem.comcaymanchem.combiomol.com This has positioned this compound as a compound of interest in metabolic disease research.
Computational studies have also identified this compound as a potential aromatase inhibitor, suggesting another trajectory for its investigation in biochemical and pharmacological research. researchgate.net
Scope and Research Trajectories of this compound Studies
The study of this compound spans several scientific disciplines, from natural product chemistry to molecular biology. A significant portion of research has focused on its isolation and identification from a wide array of plant sources. It has been reported in plants such as Artemisia iwayomogi, Lepidium apetalum, Desurainia sophia, Phyllanthus virgatus, Fagonia glutinosa, and various species within the Fabaceae (legume) family, including soybean (Glycine max) and okra (Abelmoschus esculentus). nih.govglpbio.comcaymanchem.commdpi.com
Research trajectories are increasingly focused on elucidating its biological mechanisms. Studies on its inhibitory effects on aldose reductase and AGEs formation are providing insights into its potential applications in understanding diabetic complications. chemfaces.comdntb.gov.ua Investigations into its lipid-lowering properties contribute to the broader understanding of how flavonoids interact with metabolic pathways. caymanchem.com
Another area of research is its role in plant ecology, particularly in plant-insect interactions. Flavonoids, in general, can act as feeding deterrents or stimulants for insects, and understanding the specific role of this compound could have implications for agricultural science. nih.govmdpi.com
The biosynthesis of this compound and other flavonoid glycosides is also an active area of research. Studies involving transcriptomic and metabolomic analyses, for example in soybean, are helping to identify the specific genes and enzymes, such as UDP-glycosyltransferases, involved in its production. oup.commdpi.com
The development and validation of analytical methods are crucial for all these research areas. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are essential for the accurate identification and quantification of this compound in various biological matrices. mdpi.comnih.govfoodsafety.or.krnih.gov
Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | nih.gov |
| Molecular Formula | C27H30O17 | nih.gov |
| Molecular Weight | 626.5 g/mol | nih.gov |
| Class | Flavonoid-3-o-glycoside | foodb.ca |
Natural Occurrence of this compound
| Plant Species | Family | Plant Part | Source |
| Abelmoschus esculentus (Okra) | Malvaceae | Pods, Seeds | mdpi.comresearchgate.net |
| Artemisia iwayomogi | Asteraceae | - | medchemexpress.comglpbio.comchemfaces.com |
| Brassica napus (Rapeseed) | Brassicaceae | - | nih.gov |
| Desurainia sophia | Brassicaceae | Seeds | caymanchem.combiomol.com |
| Fagonia glutinosa | Zygophyllaceae | - | nih.gov |
| Glycine max (Soybean) | Fabaceae | Seed Coats | mdpi.comfoodb.ca |
| Lepidium apetalum | Brassicaceae | Seeds | caymanchem.comcaymanchem.com |
| Phyllanthus virgatus | Phyllanthaceae | - | nih.gov |
| Psidium guajava (Guava) | Myrtaceae | - | foodb.ca |
| Papaver somniferum (Opium Poppy) | Papaveraceae | - | foodb.ca |
Analytical Methods for this compound
| Technique | Principle | Application | Source |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a mobile liquid phase. | Quantification and isolation of the compound from plant extracts. | mdpi.comfoodsafety.or.krresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to produce a structural fingerprint for identification. | Structural elucidation and confirmation of the compound's identity. | mdpi.comnih.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by the compound, which is characteristic of its chemical structure. | Preliminary identification and quantification. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Quercetin 3 Gentiobioside
Distribution in Plant Species
Occurrence in Abelmoschus esculentus (Okra)
Quercetin-3-gentiobioside has been identified as a significant flavonoid in okra (Abelmoschus esculentus). nih.govbiorxiv.orgdntb.gov.uamdpi.com Studies have detected its presence in different parts of the plant, including the pods and seeds. nih.govmdpi.com
Research has shown that this compound is one of the main flavonoid components in okra pods. nih.govdntb.gov.ua In a study analyzing five different cultivars of okra, this compound was one of four flavonoids detected in all of them. mdpi.com The content of this compound varied significantly among the cultivars, ranging from 654.75 µg/g to 1703.24 µg/g of dry weight, with the "Shuiguo" cultivar exhibiting the highest concentration. mdpi.com The other major flavonoids identified alongside it were isoquercitrin (B50326), quercetin (B1663063), and rutin (B1680289). mdpi.com Another study also identified this compound in okra pods along with five other flavonoids: quercetin-3-sambubioside, rutin, quercetin-7-glucoside, isoquercitrin, and quercetin-3-malonylglucoside. nih.govdntb.gov.ua
The seeds of the okra plant have also been found to contain this compound. mdpi.com It, along with isoquercitrin, is considered a key flavonoid in okra seeds. mdpi.com
Table 1: this compound Content in Different Okra Cultivars
| Okra Cultivar | This compound Content (µg/g DW) |
| Shuiguo | 1703.24 |
| Kalong 8 | Not specified in provided text |
| Kalong 3 | Not specified in provided text |
| Wufu | Not specified in provided text |
| Royal red | Not specified in provided text |
| Other cultivars (range) | 654.75 - 1703.24 |
| Data sourced from a study by Deng et al. (2022). mdpi.com |
Identification in Manihot glaziovii (Rubber Cassava)
This compound, also referred to as a quercetin-3-O-glycoside, has been isolated from the leaves of rubber cassava (Manihot glaziovii). scirp.org Research focused on isolating secondary metabolites from the ethanol (B145695) extract of the leaves successfully identified this compound. scirp.org The isolation was achieved through maceration and recrystallization, yielding 0.118% of the compound from the total dried leaf extract. scirp.org While the study primarily focused on the isolation of rutin (quercetin-3-O-rutinoside), it broadly identified the isolated compound as a quercetin-3-O-glycoside, a category that includes this compound. scirp.orgscirp.org Further analysis of Manihot glaziovii leaves has revealed the presence of other flavonoids, including amentoflavone, quercetin-3-rutinoside, and kaempferol-3-rutinoside. scirp.org
Presence in Descurainia sophia
The seeds of Descurainia sophia have been found to contain this compound. researchgate.nettechscience.comscispace.comnih.gov In one study, fifteen compounds were extracted from the seeds using 75% ethanol, and twelve of them were identified. researchgate.netscispace.com Among the identified compounds was quercetin-3-O-beta-D-glucopyranosyl-7-O-beta-gentiobioside. researchgate.netscispace.com Another study also reported the presence of quercetin-7-O-β-D-gentiobioside in the seeds. techscience.com It is important to note the structural distinction between these two related compounds.
Isolation from Ochradenus baccatus
This compound has been isolated from the aerial parts of Ochradenus baccatus. ebi.ac.ukresearchgate.netarccjournals.combio-conferences.org Along with this compound, several other known quercetin and kaempferol (B1673270) glycosides were also characterized, including isoquercitrin, quercitrin (B1678633), astragalin, and afzelin. ebi.ac.ukresearchgate.net Further phytochemical screening of the plant has confirmed the presence of this compound among other flavonoids like rutin and luteolin. arccjournals.combio-conferences.org
Characterization in Artemisia iwayomogi
Research on the chemical constituents of Artemisia iwayomogi has led to the isolation and characterization of this compound. ebi.ac.ukglpbio.comchemfaces.commedchemexpress.comresearchgate.net One study isolated twenty compounds from this plant, and this compound was among the nine flavonoids identified. ebi.ac.ukchemfaces.com This was the first report of its isolation from A. iwayomogi. ebi.ac.ukchemfaces.com Other flavonoids found alongside it included hispidulin, 6-methoxytricin, and arteanoflavone. ebi.ac.ukchemfaces.com
Detection in Albizia amara and Oryza sativa
This compound has been detected in both Albizia amara and Oryza sativa (rice). unimi.itresearchgate.net In Albizia amara, the compound was isolated from a hydro-methanolic (70%) fraction of the leaves using Sephadex LH-20 column chromatography with a methanol-water eluent. unimi.itresearchgate.nettandfonline.comresearchgate.netscience.gov Other flavonoids isolated from A. amara leaves include myricitrin, quercetin-3-O-α-rhamnopyranoside, myricetin, quercetin, and kaempferol. tandfonline.comresearchgate.netscience.gov
In Oryza sativa, this compound was extracted from the n-butanol extract of the grain, also utilizing Sephadex LH-20 chromatography with a methanol-water eluent. unimi.itresearchgate.net Rice is known to contain a variety of other flavonoids, such as quercetin-3-O-glucoside (isoquercitrin) and quercetin-3-O-rutinoside (rutin). nih.gov
Noted Occurrence in Papaver sp. and Primula sp.
This compound has been identified as a naturally occurring flavonoid glycoside in species of both the Papaver and Primula genera. phytolab.com In the genus Primula, its presence is well-documented, particularly in the flowers of Primula veris (cowslip). mdpi.comnih.gov Studies have isolated this compound from the petals of wild-type P. veris, alongside other quercetin derivatives like quercetin-3-O-rutinoside and quercetin-trihexoside. mdpi.comnih.gov Its identification has been confirmed through methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov The compound is considered one of the main components of the yellow petals in this species. mdpi.com It has also been reported in Primula officinalis. metabolomics.jp
Within the Papaver genus, this compound has been specifically reported in the flowers of Papaver somniferum (opium poppy). metabolomics.jpusda.gov While the primary focus on this plant is often its alkaloid content, it also synthesizes a range of flavonoid compounds, including this particular quercetin glycoside. usda.gov
Table 1: Documented Occurrence of this compound in Papaver and Primula Species
| Genus | Species | Plant Part | Reference |
|---|---|---|---|
| Papaver | Papaver somniferum | Flower | usda.gov |
| Primula | Primula veris | Petals | mdpi.comnih.gov |
| Primula | Primula officinalis | Not specified | metabolomics.jp |
| Primula | Primula vulgaris | Petals | frontiersin.org |
Presence in Catharanthus roseus (as a biotransformation product)
In the medicinal plant Catharanthus roseus (Madagascar periwinkle), this compound is formed as a biotransformation product. oup.comoup.com Studies using suspension cultures of C. roseus demonstrated that when the cells were supplied with quercetin, they metabolized it into various glycosides. oup.com The production of this compound was notably detected in cells that had been treated with methyl jasmonate (MJ), an elicitor that stimulates secondary metabolite production. oup.comoup.com
The formation of this compound from its precursor, quercetin 3-O-glucoside, is catalyzed by a specific enzyme. oup.com Researchers have isolated and characterized a cDNA clone encoding a sugar–sugar glucosyltransferase, named CaUGT3, from C. roseus. oup.comoup.com This enzyme is responsible for the 1,6-glucosylation of flavonol glucosides. The recombinant CaUGT3 enzyme demonstrated the ability to sequentially add glucose moieties, transforming quercetin 3-O-glucoside into this compound, and subsequently into quercetin 3-O-gentiotrioside and gentiotetroside. oup.comoup.com This indicates a specific enzymatic pathway for the synthesis of this compound within C. roseus cells. oup.com
Accumulation in Glycine max (Soybean) Seed Coats
This compound is found in Glycine max (soybean), where flavonoid composition is integral to the coloration of seed coats. nih.govmdpi.comfoodb.ca Metabolomic analyses of soybean seed coats of various colors (yellow, red, brown, green, and black) have identified a wide array of flavonoid compounds. nih.govmdpi.com
While a related compound, cyanidin (B77932) 3-gentiobioside, is noted to significantly influence the color of green soybean seed coats, quercetin derivatives are also key components of the flavonoid profile. nih.govmdpi.com The accumulation of these compounds is the result of the flavonoid biosynthesis pathway, which is transcriptionally regulated. mdpi.com Studies have shown that the expression levels of key structural genes in this pathway, such as DFR (dihydroflavonol 4-reductase) and FLS (flavonol synthase), are correlated with the accumulation of specific flavonoids. mdpi.com For instance, the high expression of DFR in green seed coats is linked to the accumulation of cyanidin 3-gentiobioside. mdpi.com Quercetin itself has been found to be a significantly upregulated metabolite in red soybean seed coats compared to yellow ones. mdpi.com The presence of this compound is part of this complex metabolic profile that determines the final characteristics of the soybean seed coat. metabolomics.jpresearchgate.net
Biosynthetic Origin and Accumulation Patterns in Plant Tissues
The biosynthesis of this compound is a multi-step process originating from the general phenylpropanoid pathway, which produces the foundational structure of most flavonoids. mdpi.comnih.gov This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions involving enzymes like Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and Chalcone isomerase (CHI), produces flavonoid precursors. frontiersin.orgfrontiersin.org
The formation of the specific gentiobioside linkage is a subsequent glycosylation step. Glycosylation is crucial for enhancing the solubility of flavonoids, which facilitates their transport and storage, often in the plant cell vacuole. oup.com The synthesis of this compound specifically involves the sequential attachment of two glucose molecules to the quercetin aglycone at the C3 position. This typically occurs via an intermediate, quercetin 3-O-glucoside. A specific type of enzyme, a glucosyltransferase, then catalyzes the addition of a second glucose molecule to the first via a β-1,6 linkage, forming the gentiobioside moiety. oup.com
Research has identified specific enzymes responsible for this step. For example, in Catharanthus roseus, the enzyme CaUGT3, a sugar-sugar glycosyltransferase, performs this 1,6-glucosylation. oup.comoup.com Similarly, in Arabidopsis thaliana, an enzyme known as BGLU6 has been identified as a flavonol 3-O-gentiobioside 7-O-rhamnoside synthase, highlighting that specific enzymes govern the formation of these complex glycosides. oup.com
Flavonoids, including this compound, tend to accumulate in specific plant tissues where they serve various functions such as UV protection and pigmentation. nih.gov High concentrations are often found in the epidermis of leaves and in flowers. mdpi.comnih.gov Accumulation patterns are tightly regulated and can vary significantly between different plant organs and even between different color variations of the same plant tissue, as seen in the petals of Primula cultivars and the seed coats of Glycine max. frontiersin.orgmdpi.com The expression of the biosynthetic genes is often influenced by developmental cues and environmental stressors. nih.gov
Table 2: Key Enzymes and Precursors in the Biosynthesis of this compound
| Molecule/Enzyme | Role | Reference |
|---|---|---|
| Phenylalanine | Initial precursor from the shikimic acid pathway | nih.gov |
| Chalcone synthase (CHS) | Key enzyme in the synthesis of the flavonoid backbone | frontiersin.orgmdpi.com |
| Flavonol synthase (FLS) | Catalyzes the formation of flavonols like quercetin | mdpi.com |
| Quercetin 3-O-glucoside | Direct precursor to this compound | oup.com |
| Glucosyltransferase (e.g., CaUGT3) | Adds the second glucose molecule to form the gentiobioside linkage | oup.comoup.com |
Isolation, Purification, and Structural Elucidation Methodologies
Extraction Techniques for Quercetin-3-gentiobioside from Plant Matrices
The initial step in obtaining this compound involves its extraction from various plant sources. The choice of extraction technique significantly impacts the yield and purity of the final product.
Maceration and Solvent-Based Extraction Approaches
Traditional methods like maceration and reflux extraction are widely used for their simplicity and low equipment requirements. mdpi.com Maceration involves soaking the plant material in a solvent for a prolonged period, allowing for the gradual dissolution of the target compounds. dergipark.org.tr Solvents such as ethanol (B145695), methanol (B129727), and their aqueous mixtures are commonly employed due to the polar nature of flavonoid glycosides. mdpi.comdergipark.org.tr For instance, a 70% ethanol solution has been effectively used for the reflux extraction of this compound from the leaves of Asparagus species. patsnap.com Reflux extraction, a process similar to Soxhlet extraction, can accelerate the extraction rate. mdpi.com However, these conventional methods often require long extraction times and large volumes of organic solvents, which can lead to lower yields and environmental concerns. mdpi.comnih.gov
The selection of the solvent is a critical parameter. Ethanol is a frequently used solvent that has demonstrated high yields in flavonoid recovery. mdpi.com The polarity of the solvent plays a significant role; for example, quercetin (B1663063) is readily soluble in ethanol and chloroform (B151607) but only slightly soluble in water. imrpress.com The efficiency of solvent-based extraction is influenced by several factors, including time, temperature, solvent concentration, and the solid-to-liquid ratio. mdpi.com
| Plant Source | Extraction Method | Solvent | Key Parameters | Reference |
| Asparagus leaves | Reflux Extraction | 70% Ethanol | 3 extractions, 2-3 hours each | patsnap.com |
| Tribulus terrestris | Maceration, Soxhlet, Ultrasonic Bath | Methanol, Chloroform, Petroleum Ether | Not specified | scielo.brscielo.br |
| General Plant Material | Maceration | Ethanol, Methanol, Water | Not specified | dergipark.org.tr |
Advanced Extraction for Flavonoid Glycosides
To overcome the limitations of traditional methods, several advanced extraction techniques have been developed. These modern methods are generally faster, more environmentally friendly, and offer higher levels of automation. nih.gov Techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE) are increasingly being employed for the extraction of flavonoids. nih.govmdpi.com
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the release of target compounds. mdpi.com UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer. mdpi.com PLE uses solvents at elevated temperatures and pressures, which increases their solvating power and reduces extraction time. dergipark.org.tr The choice of method and its parameters, such as temperature, pressure, and time, are optimized to maximize the extraction yield. nih.gov For instance, an extrusion process applied to mulberry leaves, with optimized conditions of 114 °C barrel temperature, 20% moisture feed content, and 232 rpm screw speed, resulted in a 63% improvement in total flavonoid content, including an increase in this compound. nih.gov
| Advanced Technique | Principle | Advantages | Reference |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Faster extraction, reduced solvent consumption. | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance solvent penetration. | Environmentally friendly, reduced extraction time and energy consumption. | mdpi.com |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperatures and pressures. | Faster extraction, less solvent usage compared to traditional methods. | dergipark.org.tr |
| Extrusion | Mechanical and thermal stress to disrupt plant cell walls. | Increased extractable yields of bioactive compounds. | nih.gov |
Purification Strategies for this compound
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a necessary step to isolate this compound.
Column Chromatography Techniques
Column chromatography is a fundamental and widely used technique for the purification of flavonoids from plant extracts. auctoresonline.org The choice of stationary phase (adsorbent) is critical for effective separation.
Polyamide possesses a strong affinity for flavonoids due to the formation of hydrogen bonds between its amide groups and the phenolic hydroxyl groups of the flavonoids. nih.gov This property makes it an excellent adsorbent for the separation and purification of these compounds. nih.govscielo.br Polyamide column chromatography is often used as a preliminary purification step to enrich the flavonoid fraction and remove non-flavonoid constituents. rsc.orgnih.gov For example, in the isolation of flavonoids from Valeriana amurensis, a polyamide resin column was used to separate total lignans (B1203133) and flavonoids from a 50% ethanol fraction. nih.gov Similarly, crude extracts of artichoke were pre-separated using polyamide column chromatography to obtain fractions enriched in polyphenols. scielo.br The purity of total flavonoids in Ginkgo biloba flowers was significantly increased using polyamide purification. nih.gov
Silica (B1680970) gel is another commonly used adsorbent in column chromatography for the separation of flavonoids. auctoresonline.org It is particularly effective for separating less polar flavonoids, but can also be used for more polar glycosides with appropriate solvent systems. researchgate.net The separation on a silica gel column is typically achieved by eluting with a gradient of solvents with increasing polarity. For instance, a combination of chloroform and methanol in varying ratios is often used. researchgate.net In the isolation of compounds from Astragalus altaicus, silica gel column chromatography was performed with a gradient of chloroform-methanol and chloroform-methanol-water to separate antioxidants. researchgate.net Similarly, chemical constituents of Tribulus terrestris were separated and purified using silica gel column chromatography. buct.edu.cn It has also been employed in the separation of flavonoids from Sabia parviflora. google.com
RP-C18 Column Chromatography
Reversed-phase C18 (RP-C18) column chromatography is a powerful technique for the separation of moderately polar compounds like flavonoid glycosides. In this method, the stationary phase is a nonpolar C18-functionalized silica gel, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
For the purification of flavonoids, a gradient elution is often employed, where the polarity of the mobile phase is gradually decreased by increasing the proportion of an organic solvent (e.g., methanol or acetonitrile) in water. This allows for the sequential elution of compounds with increasing hydrophobicity. For instance, a mobile phase system consisting of water (with 0.1% formic acid, A) and a mixture of methanol and acetonitrile (B52724) (40:15 v/v, B) in a 40:60 v/v ratio has been utilized for the separation of quercetin and its derivatives. japsonline.com The flow rate is typically maintained around 0.8 to 1.0 mL/min. japsonline.comcsic.es
| Parameter | Value |
| Stationary Phase | RP-C18 Silica Gel |
| Mobile Phase | Gradient of Water (A) and Methanol/Acetonitrile (B) |
| Example Gradient | Start with 20% B, increase to 50% B over 40 min, then to 80% B csic.es |
| Flow Rate | 0.8 - 1.0 mL/min japsonline.comcsic.es |
| Detection | UV at 254 nm or 340 nm japsonline.comcsic.es |
Sephadex LH-20 Gel Filtration
Sephadex LH-20 is a versatile lipophilic gel filtration medium used extensively for the purification of natural products, including flavonoids. nih.govresearchgate.net It is composed of hydroxypropylated dextran (B179266) beads and separates molecules based on their size, with larger molecules eluting first. However, adsorption and partition chromatography effects also play a significant role, especially when using alcoholic or hydroalcoholic mobile phases.
This technique is often used as a final purification step. nih.gov For the isolation of this compound and similar flavonoid glycosides, methanol or methanol-water mixtures are common eluents. nih.govkahaku.go.jp For example, this compound has been successfully isolated from a hydro-methanolic (70%) fraction of Albizia amara leaf and an n-butanol extract of Oryza sativa grain using Sephadex LH-20 with a methanol-water eluent. nih.gov The use of 70% methanol has also been reported for the purification of flavonoids. kahaku.go.jp This method has proven effective in isolating a wide array of flavonoid derivatives from numerous plant species. nih.govresearchgate.net
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the small-scale purification of compounds, typically handling less than 100 mg of material. chemrxiv.org It utilizes a glass plate coated with a layer of adsorbent, such as silica gel, which acts as the stationary phase. chemrxiv.org The sample is applied as a band, and the plate is developed in a chamber containing a suitable mobile phase.
The choice of the mobile phase is critical for achieving good separation. A common solvent system for the separation of flavonoids is a mixture of methanol, chloroform, and hexane (B92381) (e.g., in a 7:2:1 v/v/v ratio). d-nb.info After development, the separated bands are visualized (e.g., under UV light), and the band corresponding to the target compound is scraped off the plate. The compound is then eluted from the adsorbent with a suitable solvent. chemrxiv.org
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated glass plates nih.gov |
| Mobile Phase Example | Methanol/Chloroform/Hexane (7:2:1, v/v/v) d-nb.info or Toluene/Ethyl Acetate (B1210297)/Formic Acid (5:4:0.2) nih.gov |
| Application | Sample dissolved in a suitable solvent and applied as a band |
| Detection | UV light (e.g., 254 nm) |
| Recovery | Scraping the desired band and eluting the compound with a polar solvent |
Application of Macroporous Resins for Pre-purification
Macroporous resins are widely used for the enrichment and pre-purification of flavonoids from crude plant extracts due to their high adsorption capacity and ease of regeneration. researchgate.netmdpi.com These resins are synthetic polymers with a porous structure that can adsorb and desorb target compounds based on interactions like van der Waals forces and hydrogen bonding.
The process involves passing the crude extract through a column packed with the resin. After loading, the column is washed with water to remove impurities like sugars and salts. The adsorbed flavonoids are then eluted with an organic solvent, typically an ethanol-water mixture of varying concentrations (e.g., 60-70% ethanol). patsnap.comresearchgate.net Resins like D101 and AB-8 have been effectively used for the purification of flavonoids. researchgate.netmdpi.comresearchgate.net This pre-purification step significantly increases the concentration of the target compounds, facilitating subsequent fine purification steps. researchgate.net
Structural Confirmation Techniques
Once isolated and purified, the structure of this compound is confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound exhibits characteristic signals for the quercetin aglycone and the two glucose units of the gentiobioside moiety.
The aromatic protons of the quercetin skeleton typically appear in the region of δ 6.0-8.0 ppm. Specifically, the protons on the A-ring (H-6 and H-8) appear as doublets around δ 6.26 and 6.45 ppm, respectively, with a small coupling constant (J ≈ 2.1 Hz). benthamopen.com The protons of the B-ring (H-2', H-5', and H-6') show a more complex pattern, with signals around δ 7.71 (d, J ≈ 2.2 Hz, H-2'), 6.92 (d, J ≈ 8.4 Hz, H-5'), and 7.68 (dd, J ≈ 8.4, 2.2 Hz, H-6'). benthamopen.com
The anomeric protons of the sugar moieties are particularly diagnostic. The proton of the inner glucose unit attached to the quercetin at the 3-position typically resonates as a doublet, while the anomeric proton of the outer glucose unit also appears as a doublet at a different chemical shift. These signals confirm the presence of two sugar units and their β-configuration. The remaining sugar protons form a complex multiplet in the region of δ 3.0-5.5 ppm. A ¹H-NMR spectrum identical to that of known Quercetin-3-O-gentiobioside confirms the structure. oup.com
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| Quercetin Moiety | |||
| H-6 | ~6.26 | d | ~2.1 |
| H-8 | ~6.45 | d | ~2.1 |
| H-2' | ~7.71 | d | ~2.2 |
| H-5' | ~6.92 | d | ~8.4 |
| H-6' | ~7.68 | dd | ~8.4, 2.2 |
| Sugar Moiety | |||
| Anomeric Protons | ~4.5-5.3 | d | |
| Other Sugar Protons | ~3.0-4.0 | m |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamental for identifying the carbon skeleton of this compound. The spectrum reveals distinct signals for each carbon atom in the quercetin aglycone and the two glucose units of the gentiobioside moiety.
The chemical shifts are indicative of the electronic environment of each carbon. For instance, the C-4 carbonyl carbon of the flavonoid C-ring typically appears significantly downfield. The signals for the sugar carbons are found in the characteristic 60-110 ppm range. Glycosylation at the 3-position of the quercetin aglycone causes a noticeable shift in the signals of the adjacent C-2 and C-4 carbons compared to the free aglycone. Data from studies on flavonol glycosides isolated from various plant species, such as Annona coriacea, provide reference values for these assignments. researchgate.net
Below is a representative table of ¹³C NMR chemical shifts for this compound, compiled from spectroscopic data.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δc) in ppm | Position | Chemical Shift (δc) in ppm |
|---|---|---|---|
| Quercetin Aglycone | |||
| C-2 | 158.5 | C-2' | 117.5 |
| C-3 | 135.8 | C-3' | 145.9 |
| C-4 | 179.4 | C-4' | 149.8 |
| C-5 | 163.0 | C-5' | 116.1 |
| C-6 | 99.9 | C-6' | 123.1 |
| C-7 | 165.9 | ||
| C-8 | 94.8 | ||
| C-9 | 159.2 | ||
| C-10 | 105.6 | ||
| C-1' | 122.9 | ||
| Inner Glucose (Glc) | |||
| C-1'' | 104.2 | C-4'' | 71.2 |
| C-2'' | 75.9 | C-5'' | 78.1 |
| C-3'' | 78.4 | C-6'' | 69.8 |
| Terminal Glucose (Glc') | |||
| C-1''' | 105.5 | C-4''' | 71.4 |
| C-2''' | 75.2 | C-5''' | 78.0 |
| C-3''' | 77.9 | C-6''' | 62.6 |
Two-Dimensional NMR (HSQC, HMBC, TOCSY)
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is instrumental in assigning the ¹H signal to its corresponding ¹³C signal, which is particularly useful in the crowded sugar region of the spectrum. nih.gov For this compound, HSQC spectra help to distinguish the protons and carbons of the two separate glucose units. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This is the key technique used to determine the glycosylation site and the linkage between the sugar units. nih.gov In the case of this compound, a critical HMBC correlation is observed between the anomeric proton of the inner glucose (H-1'') and the C-3 carbon of the quercetin aglycone, confirming the 3-O-glycosidic bond. oup.com Furthermore, a correlation between the anomeric proton of the terminal glucose (H-1''') and the C-6'' carbon of the inner glucose confirms the β-(1→6) linkage characteristic of gentiobiose. oup.com
Total Correlation Spectroscopy (TOCSY): The TOCSY experiment reveals correlations between all protons within a coupled spin system. For this compound, TOCSY is used to trace the complete proton network of each glucose ring, starting from the anomeric proton. mdpi.com This helps to assign all the proton signals within each sugar moiety, even when there is significant signal overlap in the 1D ¹H NMR spectrum. mdpi.com
Mass Spectrometry (MS) and HPLC-MS/MS
Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC-MS/MS), is a powerful tool for the identification and structural characterization of this compound. patsnap.com
In negative ion mode electrospray ionization (ESI), this compound typically shows a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 625. oup.comarabjchem.orgmdpi.com Tandem mass spectrometry (MS/MS) of this precursor ion provides valuable structural information through characteristic fragmentation patterns. A primary and dominant fragmentation is the loss of the entire gentiobioside moiety (324 Da), resulting in a product ion at m/z 301. oup.comarabjchem.org This fragment corresponds to the deprotonated quercetin aglycone and is a hallmark for quercetin glycosides. researchgate.net Further fragmentation of the m/z 301 ion can yield smaller fragments characteristic of the quercetin structure itself. mdpi.com The presence of ions corresponding to the loss of a single hexose (B10828440) unit (162 Da) can also be observed. arabjchem.org
Table 2: Key Mass Spectrometry Data for this compound (Negative ESI Mode)
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M-H]⁻ | 625.1411 | Deprotonated molecular ion. arabjchem.org |
| [M+Na]⁺ | 649.1350 | Sodium adduct in positive ion mode. arabjchem.org |
| [M-H-2Glc]⁻ | 301.0338 | Aglycone fragment after loss of the gentiobioside moiety. oup.comarabjchem.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the main functional groups present in the molecule. The IR spectrum of this compound, like other flavonol glycosides, displays characteristic absorption bands. These include broad absorptions for hydroxyl (-OH) groups from both the polyphenol structure and the sugar units, typically in the region of 3400-3200 cm⁻¹. A sharp, strong absorption corresponding to the conjugated ketone (C=O) of the C-ring is observed around 1655 cm⁻¹. scirp.org Absorptions for C=C stretching within the aromatic rings appear in the 1610-1450 cm⁻¹ range, while C-O stretching vibrations from the ether linkages and hydroxyl groups are visible in the 1300-1000 cm⁻¹ region. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the flavonoid chromophore system. Like most flavonols, the UV-Vis spectrum of this compound in a solvent like methanol or ethanol exhibits two major absorption maxima. researchgate.net
Band I , corresponding to the cinnamoyl system (B-ring and the C-ring), typically appears in the range of 350-385 nm.
Band II , associated with the benzoyl system (A-ring), is observed in the range of 250-270 nm.
The precise positions of these maxima can be influenced by the glycosylation pattern. The spectrum of this compound is very similar to that of other quercetin-3-O-glycosides, confirming the flavonol backbone. oup.comresearchgate.net The addition of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to further probe the locations of free hydroxyl groups on the quercetin aglycone, but the fundamental spectrum confirms its classification as a quercetin derivative.
Advanced Analytical Strategies for Quercetin 3 Gentiobioside
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Quercetin-3-gentiobioside due to its high resolution, sensitivity, and reproducibility. mdpi.com
Method Development and Optimization for Complex Matrices
The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation from other co-eluting compounds present in intricate sample matrices like plant extracts. Key considerations include the selection of the stationary phase, mobile phase composition, and detection wavelength.
Reversed-phase columns, particularly C18 phases, are commonly employed for the separation of flavonoids. ijcmas.comnih.govcore.ac.uk The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govnih.gov Gradient elution is frequently utilized to effectively separate a wide range of compounds with varying polarities within a reasonable timeframe. core.ac.uknih.gov
For instance, a study on sugary rice grains utilized a Zorbax RRHT C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate this compound and other flavonoids. nih.gov Another method developed for the analysis of rooibos tea infusions employed a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid, to separate 15 different phenolic compounds, including quercetin (B1663063) derivatives. core.ac.uk
The detection wavelength is another critical parameter. Quercetin and its glycosides exhibit strong absorbance in the UV region. Wavelengths around 254 nm and 370 nm are often selected for detection, with the latter providing higher sensitivity for quercetin derivatives. mdpi.comnih.gov A diode array detector (DAD) is particularly advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 | ijcmas.comnih.govcore.ac.uk |
| Mobile Phase A | Water with 0.1% Formic Acid or 1.5% Acetic Acid | mdpi.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | mdpi.comnih.gov |
| Elution | Gradient | core.ac.uknih.gov |
| Detection | UV/DAD at ~254 nm or ~370 nm | mdpi.comnih.gov |
| Column Temperature | Often controlled, e.g., 35°C or 40°C | nih.govnih.gov |
Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)
Method validation is a critical step to ensure the reliability and reproducibility of analytical data. According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). koreascience.krfoodsafety.or.kr
Specificity is the ability of the method to accurately measure the analyte in the presence of other components. This is typically demonstrated by comparing the retention time and spectral data of the analyte in a sample to that of a pure standard. koreascience.kr
Linearity is established by analyzing a series of standard solutions at different concentrations and plotting the peak area against the concentration. A high correlation coefficient (R² > 0.99) indicates good linearity. nih.govkoreascience.kr For this compound, linearity has been demonstrated in various concentration ranges depending on the specific application. nih.govkoreascience.kr
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovery is calculated. koreascience.kr Studies have reported high accuracy for HPLC methods analyzing quercetin derivatives, with recovery values typically within the range of 88.6% to 110.7%. mdpi.comkoreascience.kr
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). koreascience.kr For this compound analysis, intra-day precision values have been reported to be between 0.50-1.48% and inter-day precision between 0.07-3.37%. koreascience.kr
Limits of Detection (LOD) and Quantification (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are crucial for analyzing samples with low concentrations of this compound. For instance, a validated HPLC method for quercetin reported an LOD of 0.046 µg/mL and an LOQ of 0.14 µg/mL. mdpi.com Another study focused on Quercetin-3-o-gentiobioside determined the LOD and LOQ to be 0.24 µg/mL and 0.71 µg/mL, respectively. koreascience.kr
Table 2: Validation Parameters for HPLC Analysis of this compound
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Specificity | Matching retention time and UV spectrum with standard | koreascience.kr |
| Linearity (R²) | > 0.99 | nih.govkoreascience.kr |
| Accuracy (% Recovery) | 80 - 120% | mdpi.comkoreascience.kr |
| Precision (RSD) | < 5% | koreascience.kr |
| LOD | 0.24 µg/mL | koreascience.kr |
| LOQ | 0.71 µg/mL | koreascience.kr |
Coupling HPLC with Mass Spectrometry (HPLC-MS/MS) for Comprehensive Profiling
For a more comprehensive and definitive analysis, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful technique provides not only retention time data but also molecular weight and structural information, enabling the unambiguous identification of this compound, even in highly complex mixtures. mdpi.comnih.gov
In HPLC-MS/MS analysis, after separation by HPLC, the analyte is ionized (e.g., using electrospray ionization - ESI) and then fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. For this compound, the precursor ion [M-H]⁻ would be observed at an m/z of approximately 625.1411. arabjchem.org Subsequent fragmentation would yield a characteristic product ion corresponding to the quercetin aglycone at m/z 301.0338, resulting from the loss of the two glucose units. arabjchem.org
This technique has been successfully used to identify and quantify this compound in various plant extracts, such as okra and primula veris. mdpi.commdpi.com A study on eggplant skins also utilized LC-MS-MS to identify a range of flavonoid glycosides, including a quercetin diglucoside. scirp.org
Spectrophotometric Methods for Total Flavonoid Content Estimation
While HPLC provides detailed information about individual compounds, spectrophotometric methods are often used for the rapid estimation of the total flavonoid content in a sample. nih.govanalis.com.my The most common method is the aluminum chloride (AlCl₃) colorimetric assay. nih.govneliti.com
This method is based on the principle that AlCl₃ forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product that can be measured spectrophotometrically. neliti.com Quercetin is frequently used as a standard to create a calibration curve, and the total flavonoid content is expressed as quercetin equivalents (QE). analis.com.myneliti.com
The procedure typically involves mixing the sample extract with sodium nitrite, followed by aluminum chloride and finally sodium hydroxide, with absorbance measured at a specific wavelength, often around 510 nm. neliti.comwindows.net It is important to note that this method provides an estimate of the total flavonoid content and is not specific to this compound. nih.gov
Qualitative and Quantitative Analysis in Biological and Plant Samples
The analytical methods described above are widely applied for the qualitative and quantitative analysis of this compound in a variety of biological and plant samples.
In plant sciences, these methods are crucial for phytochemical profiling and understanding the distribution of this compound in different plant parts. For example, HPLC analysis has been used to quantify this compound in the leaves, flowers, and stems of various plants. researchgate.netresearchgate.net Studies on okra have shown that this compound is a major flavonoid component. mdpi.com Similarly, it has been identified in the petals of Primula veris. mdpi.com
In biological samples, such as plasma, highly sensitive methods like LC-MS/MS are required for pharmacokinetic studies. A rapid and sensitive LC-MS/MS method was developed and validated for the quantification of a related compound, quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside, in rat plasma, demonstrating the applicability of this technique for in vivo studies. nih.gov The analysis of flavonoids in honey has also revealed the presence of various flavonoid glycosides, including those of quercetin. csic.es
Biosynthesis and Biotransformation Pathways of Quercetin 3 Gentiobioside
Endogenous Biosynthesis in Plants
The synthesis of Quercetin-3-gentiobioside in plants is an extension of the general flavonoid biosynthesis pathway, involving the modification of the core quercetin (B1663063) aglycone.
Flavonoids are a major class of plant secondary metabolites synthesized via the phenylpropanoid pathway. oup.comfrontiersin.orgmdpi.com The core flavonoid structure is derived from precursors from the shikimate and acetate (B1210297) pathways. oup.com This core undergoes a series of hydroxylations, oxidations, and glycosylations to produce a vast array of flavonoid derivatives. The biosynthesis of flavonols like quercetin is a well-established branch of this pathway. nih.gov
The formation of this compound occurs in the later stages of flavonoid modification. It is not a primary flavonoid but a glycosylated derivative. The direct precursor for its synthesis is typically Quercetin-3-O-glucoside. nih.govoup.comoup.com The pathway involves the enzymatic addition of a second glucose molecule to the existing glucose at the C3 position of the quercetin molecule, forming a gentiobioside (β-1,6-linked diglucoside) moiety. nih.govoup.com In some plants, such as Arabidopsis thaliana, this compound can be an intermediate for further glycosylation, for instance, the addition of a rhamnose sugar at the 7-hydroxyl group to form Quercetin-3-O-gentiobioside 7-O-rhamnoside. nih.govresearchgate.netoup.com
The creation of the gentiobioside linkage is catalyzed by specific glycosyltransferases that act on a pre-existing flavonoid glucoside.
This enzyme, more accurately described as a flavonol 7-O-rhamnosyltransferase, is responsible for a subsequent modification of this compound, rather than its formation. Its catalytic function is to transfer a rhamnose group to the 7-hydroxyl position of the quercetin backbone of this compound, yielding Quercetin-3-O-gentiobioside-7-O-rhamnoside. The existence and activity of this enzyme explain the presence of more complex flavonol triglycosides in certain plant species like Arabidopsis thaliana. nih.govresearchgate.net
A key enzyme identified in the formation of this compound is CaUGT3, a sugar-sugar glycosyltransferase isolated from Catharanthus roseus (Madagascar periwinkle). oup.comoup.comnih.gov This enzyme specifically catalyzes the 1,6-glucosylation of flavonol glucosides. It transfers a glucose moiety from a UDP-glucose donor to the 6-hydroxyl group of the glucose already attached to the flavonoid. oup.com
Functional studies using recombinant CaUGT3 expressed in E. coli have demonstrated its precise activity. The enzyme efficiently converts Quercetin 3-O-glucoside into Quercetin 3-O-gentiobioside. oup.comoup.com Notably, CaUGT3 can continue to add glucose units, sequentially forming quercetin 3-O-gentiotrioside and quercetin 3-O-gentiotetroside, showcasing its unique glucosyl chain elongation capability. oup.comoup.comnih.gov The enzyme shows a clear preference for flavonoid glucosides as acceptor substrates and does not act on the quercetin aglycone directly. oup.comoup.com
| Substrate | Km (µM) | kcat (pkat mg-1 protein) | kcat/Km (pkat mg-1 µM-1) | Relative kcat/Km (%) |
|---|---|---|---|---|
| Quercetin 3-O-glucoside | 170 | 1400 | 8.2 | 100 |
| Kaempferol (B1673270) 3-O-glucoside | 110 | 1600 | 15 | 183 |
| Apigenin 7-O-glucoside | 290 | 1300 | 4.5 | 55 |
| Quercetin 3-O-gentiobioside | 880 | 52 | 0.06 | <1 |
Enzymatic Steps and Key Enzymes in this compound Formation
Quercetin 3-gentiobioside 7-O-rhamnosyltransferase
Exogenous Biotransformation Studies
The synthesis of this compound can also be achieved outside of its natural plant producers through the use of engineered microorganisms. This approach, known as biotransformation, offers a controlled and potentially scalable method for producing specific flavonoid glycosides.
Escherichia coli
Engineered Escherichia coli has emerged as a powerful whole-cell biocatalyst for flavonoid glycosylation. acs.orgnih.govresearchgate.net By expressing plant-derived glycosyltransferase genes, E. coli can be programmed to perform specific glycosylation reactions on supplemented flavonoid aglycones. frontiersin.orgresearchgate.net
The production of this compound has been successfully demonstrated using this system. One strategy involves a two-step process. First, an engineered E. coli strain expressing a UDP-glycosyltransferase (UGT) specific for the 3-hydroxyl group of quercetin is used to convert quercetin into Quercetin-3-O-glucoside. Subsequently, a second engineered strain expressing a flavonoid glucoside 1,6-glucosyltransferase (like CaUGT3) is used to convert the intermediate Quercetin-3-O-glucoside into the final product, this compound. jmb.or.kr This stepwise approach allows for high conversion efficiency and product specificity.
| Starting Substrate | Intermediate Product | Enzyme/Strain for Step 2 | Final Product | Concentration Achieved |
|---|---|---|---|---|
| Quercetin | Quercetin 3-O-glucoside | E. coli expressing AtUGT1 (a 1,6-glucosyltransferase) | Quercetin 3-O-gentiobioside | Approx. 30 mg/L |
Streptomyces sp.
While Streptomyces species are known for their vast metabolic capabilities and are used in various biotransformation processes, their application to quercetin often involves degradation rather than glycosylation. researchgate.net For example, Streptomyces sp. FLA produces an enzyme called quercetinase (QueD), a dioxygenase that catalyzes the cleavage of the C-ring of the quercetin molecule. nih.gov This degradative pathway is distinct from the synthetic glycosylation pathway needed to form this compound. Therefore, while Streptomyces can biotransform quercetin, it is typically not used for the synthesis of its glycosides but rather for its catabolism. nih.gov
Gut Microbiota-Mediated Biotransformation
The biotransformation of flavonoids, such as quercetin and its glycosides, is significantly influenced by the metabolic activities of the human gut microbiota. rjsocmed.com Generally, the process involves two primary steps: deglycosylation and the fission of the heterocyclic C-ring. However, the specific structure of the glycoside moiety can greatly affect the rate and extent of its metabolism.
Upon ingestion, flavonoid glycosides largely pass through the stomach and small intestine intact due to their hydrophilic nature, which limits their absorption. nih.gov In the lower parts of the intestine, resident anaerobic bacteria metabolize these compounds. The initial and rate-limiting step is the cleavage of the sugar moieties by bacterial glycosidases, which releases the aglycone (in this case, quercetin). nih.govresearchgate.net Various bacterial species isolated from human feces, including strains of Eubacterium, Bacteroides, and Enterococcus, have been shown to perform this deglycosylation. nih.govmdpi.com For example, Eubacterium ramulus and Enterococcus casseliflavus can utilize quercetin-3-glucoside (B1262563), a related compound, as a carbon source. nih.gov While Enterococcus casseliflavus only utilizes the sugar part, Eubacterium ramulus is capable of degrading the quercetin aglycone itself. nih.gov
Once the aglycone is released, the gut microbiota further breaks it down through the fission of its C-ring. This process yields various smaller phenolic compounds, such as 3,4-dihydroxyphenylacetic acid and phloroglucinol (B13840), which are more readily absorbed into the bloodstream. nih.govnih.gov
However, the biotransformation of this compound presents a unique case. The gentiobioside moiety (two glucose molecules linked by a β-1,6 bond) appears to be more resistant to hydrolysis than simpler glycosides. Studies using homogenates of rat intestinal epithelium, which contain enzymes that can hydrolyze some quercetin glucosides, found that these enzymes could not hydrolyze this compound. researchgate.netjst.go.jp This resistance to hydrolysis by host enzymes suggests that its breakdown is heavily reliant on specific microbial enzymes within the gut. Consequently, the bioavailability of this compound has been observed to be significantly lower than that of other quercetin glucosides like quercetin-3-O-glucoside or quercetin-3-O-maltoside. researchgate.netresearchgate.net This indicates that the specific β-1,6 linkage in the gentiobiose sugar chain is a critical factor determining its metabolic fate in the gut.
The table below summarizes the key gut bacteria involved in the metabolism of quercetin glycosides and their observed metabolic actions.
| Bacterial Species | Action on Quercetin Glycosides | Resulting Metabolites |
| Eubacterium ramulus | Deglycosylation and C-ring fission of quercetin-3-glucoside. nih.gov | 3,4-dihydroxyphenylacetic acid, acetate, butyrate, phloroglucinol (transient). nih.gov |
| Enterococcus casseliflavus | Utilizes the sugar moiety from quercetin-3-glucoside but does not degrade the aglycone. nih.gov | Formate, acetate, l-lactate, ethanol (B145695) (from the sugar). nih.gov |
| Bacteroides sp. | Hydrolysis of rutin (B1680289) (quercetin-3-O-rutinoside) to quercetin-3-O-glucoside. nih.gov | Quercetin-3-O-glucoside, quercetin. nih.gov |
| Clostridium perfringens | Implicated in the transformation of quercetin into its metabolites. mdpi.com | Various phenolic acids. mdpi.com |
Enzymatic Modification of Quercetin Precursors
The synthesis of this compound can be achieved with high specificity through enzymatic modification of quercetin precursors. This biotechnological approach offers a precise alternative to chemical synthesis, which often struggles with regioselectivity. jmb.or.kr The key enzymes in this process are uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which catalyze the transfer of a sugar moiety from an activated nucleotide sugar to an acceptor molecule like a flavonoid. jmb.or.krresearchgate.net
A specific enzyme capable of producing this compound has been identified from the medicinal plant Catharanthus roseus. This enzyme, named CaUGT3 , functions as a flavonoid glucoside 1,6-glucosyltransferase. oup.com The synthesis is a two-step process. First, a UGT attaches a single glucose molecule to the 3-hydroxyl group of quercetin, forming the precursor quercetin-3-O-glucoside. Subsequently, CaUGT3 catalyzes the transfer of a second glucose molecule from UDP-glucose to the 6-hydroxyl group of the first glucose, forming the β-1,6 linkage characteristic of gentiobiose. oup.com
The reaction catalyzed by CaUGT3 is as follows: Quercetin-3-O-glucoside + UDP-glucose → Quercetin-3-O-gentiobioside + UDP
Kinetic analysis of the purified recombinant CaUGT3 enzyme has shown its high affinity and catalytic efficiency for quercetin-3-O-glucoside. oup.com
| Substrate | Apparent Km (µM) | kcat (pkat mg-1 protein) | Relative Efficiency (kcat/Km) |
| Quercetin-3-O-glucoside | 10.1 ± 1.5 | 314 ± 14 | 100 |
| Kaempferol-3-O-glucoside | 15.6 ± 1.9 | 309 ± 15 | 64 |
| Quercetin-3-O-galactoside | 164 ± 19 | 288 ± 14 | 6 |
| Data derived from studies on recombinant CaUGT3 from C. roseus. oup.com |
In addition to using isolated enzymes, engineered microorganisms provide a whole-cell biocatalyst system for producing flavonoid glycosides. jmb.or.kr Researchers have successfully engineered Escherichia coli for the biotransformation of quercetin into this compound. jmb.or.kr This involves introducing the necessary genes for the UGTs into the bacterium, which then performs the sequential glycosylation steps in a controlled fermentation process. jmb.or.kr This method represents a promising strategy for the sustainable and targeted production of complex glycosides like this compound. jmb.or.kr
The table below details the enzymes involved in the enzymatic synthesis of this compound.
| Enzyme | Source Organism | Function |
| UGT (general) | Various (e.g., Oryza sativa) | Catalyzes the initial glycosylation of quercetin to form quercetin-3-O-glucoside. jmb.or.kr |
| CaUGT3 | Catharanthus roseus | A 1,6-glucosyltransferase that adds a second glucose to quercetin-3-O-glucoside. oup.com |
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus
In Vitro Cellular Model Studies
Pre-clinical research using in vitro cellular models has been instrumental in elucidating the potential therapeutic properties of Quercetin-3-gentiobioside. These studies provide foundational knowledge about its interactions with cellular processes, particularly in the contexts of cancer and metabolic disorders.
Antiproliferative Activities in Cancer Cell Lines
This compound (Q3G) has demonstrated significant antiproliferative effects against various cancer cell lines. mdpi.comnih.govresearchgate.net Studies have shown that Q3G can inhibit the growth of human gastric carcinoma (NCI-N87), human malignant melanoma (A375), and human lung carcinoma (A549) cells. mdpi.comnih.govresearchgate.net The inhibitory effects were observed to be concentration-dependent, with significant activity noted at concentrations ranging from 25 to 100 μmol/L for these cancer cell lines. mdpi.comnih.govresearchgate.net Notably, the NCI-N87 and A375 cell lines appeared to be the most sensitive to the antiproliferative actions of Q3G. mdpi.com
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (μmol/L) |
|---|---|---|
| NCI-N87 | Human Gastric Carcinoma | 25-100 |
| A375 | Human Malignant Melanoma | 25-100 |
This table summarizes the effective concentration range of this compound in inhibiting the proliferation of various cancer cell lines as identified in research studies.
Molecular Mechanisms of Cellular Inhibition
The anticancer effects of quercetin (B1663063) and its glycosides, including this compound, are believed to be mediated through multiple molecular mechanisms. encyclopedia.pub A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. encyclopedia.pubnih.gov This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. encyclopedia.pub
For instance, a related compound, Quercetin-3-glucoside (B1262563), has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels. nih.gov This leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, it can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.gov
Quercetin has also been implicated in the modulation of critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. encyclopedia.pub By inhibiting these pathways, quercetin can suppress cancer cell proliferation and survival. encyclopedia.pub Additionally, it has been shown to arrest the cell cycle, preventing cancer cells from dividing and multiplying. nih.gov
Aldose Reductase (AR) and Advanced Glycation Endproduct (AGE) Formation Inhibition
This compound has been identified as an inhibitor of both aldose reductase (AR) and the formation of advanced glycation endproducts (AGEs). medchemexpress.comchemondis.comchemondis.comchemfaces.comtargetmol.com The polyol pathway, in which AR is the rate-limiting enzyme that converts glucose to sorbitol, is implicated in the development of diabetic complications. chemfaces.com By inhibiting AR, this compound can potentially mitigate these complications. medchemexpress.comabmole.comabmole.com Similarly, the inhibition of AGE formation, which are harmful compounds that accumulate in diabetes and aging, represents another important therapeutic target. medchemexpress.comchemondis.comchemondis.comchemfaces.comtargetmol.com The inhibitory activity of flavonoids like this compound on AR is often attributed to structural features such as the presence of a 7-hydroxyl group and a catechol moiety on the B ring. researchgate.net
Inhibition of Digestive Enzymes
Research has shown that this compound contributes to the inhibitory effects on key digestive enzymes, including pancreatic lipase, α-glucosidase, and α-amylase. nih.govmdpi.comnih.gov The inhibition of these enzymes can help to control post-meal spikes in blood glucose and lipid levels. Studies on okra, where this compound is a major phenolic compound, have demonstrated a significant correlation between its concentration and the inhibition of these digestive enzymes. nih.govmdpi.com This suggests its potential application in managing hyperglycemia and hyperlipidemia. mdpi.comnih.gov
Table 2: Inhibitory Effects of this compound on Digestive Enzymes
| Enzyme | Function | Inhibitory Effect |
|---|---|---|
| Pancreatic Lipase | Digests fats | Correlated with inhibition |
| α-Glucosidase | Digests carbohydrates | Correlated with inhibition |
This table outlines the digestive enzymes that this compound has been shown to inhibit, based on correlation studies.
Modulation of Dipeptidyl Peptidase-4 (DPP-4) Activity
Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. While direct studies on this compound's effect on DPP-4 are limited, research on related flavonoids provides insights. For example, quercetin has been shown to inhibit DPP-4 activity, with a slightly higher inhibitory potential than the drug sitagliptin (B1680988) in some studies. nih.gov The structure-activity relationship of flavonoids suggests that hydroxylation patterns on the flavonoid structure are crucial for DPP-4 inhibition. nih.gov Molecular docking studies have predicted that related compounds like delphinidin-3-gentiobioside can have a good interaction with DPP-4. undip.ac.id
Xanthine Oxidase (XO) Inhibition and Molecular Mechanism
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. mdpi.com Elevated levels of uric acid can lead to conditions like gout. Quercetin, the aglycone of this compound, is a known inhibitor of XO. farmaciajournal.comresearchgate.net The inhibitory mechanism is described as mixed-type, and it involves the binding of quercetin to the molybdenum-pterin center of the enzyme. researchgate.net This binding is stabilized by interactions with amino acid residues such as Phe914 and Phe1009. farmaciajournal.com The glycosylation of flavonoids, as in this compound, generally reduces their inhibitory activity on XO compared to the aglycone form. mdpi.com
Compound List
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quercetin-3-glucoside |
| Quercetin |
| Bcl-2 |
| Bax |
| Sitagliptin |
| Delphinidin-3-gentiobioside |
FabZ Inhibition and Molecular Mechanism
While direct studies on this compound's effect on β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) are not extensively detailed, research on its aglycone, quercetin, provides significant insights. Quercetin has been identified as a competitive inhibitor of the FabZ from Helicobacter pylori (HpFabZ). researchgate.net The inhibition mechanism involves quercetin binding near the catalytic residues within the enzyme's substrate tunnel. researchgate.net Structural analysis of the HpFabZ–quercetin complex sheds light on the molecular interactions driving this enzyme inhibition. researchgate.net Hydrogen bonds, facilitated by water molecules, create a stable interaction network that positions quercetin accurately within the active site. researchgate.net
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Molecular Interaction |
| Quercetin | Helicobacter pylori FabZ (HpFabZ) | Competitive | 39.3 ± 2.7 | Binds to substrate tunnel near catalytic residues. researchgate.net |
PI3K Inhibition and Molecular Mechanism
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and growth. nih.gov The aglycone, quercetin, is a known inhibitor of PI3K, with studies showing it targets the ATP-binding site of the kinase. nih.gov This inhibitory action is sensitive to the types of substituents at the 3-position of the flavonoid's C ring, suggesting that the gentiobioside moiety of this compound plays a critical role in its specific interaction with PI3K. nih.gov Research on related flavonoid glycosides suggests that their cardioprotective effects are associated with the activation of the Akt/Nrf2/HO-1 signaling pathway, which is downstream of PI3K. researchgate.net Specifically, flavonoids represented by quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside have been identified as the main components responsible for these effects. researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
| Quercetin | Phosphatidylinositol 3-kinase (PI3K) | 3.8 | Appears to be directed towards the ATP binding site of the kinase. nih.gov |
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
This compound, like other quercetin glycosides, demonstrates significant antioxidant properties. These compounds can directly scavenge Reactive Oxygen Species (ROS), thereby protecting cells from oxidative damage. researchgate.netmdpi.com The antioxidant mechanism involves multiple actions. Studies on related glycosides show they can upregulate the levels of endogenous antioxidant enzymes such as catalase (CAT), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD). researchgate.net This upregulation helps prevent oxidative stress and lipid peroxidation induced by toxins. researchgate.net The core structure of quercetin, with its specific arrangement of hydroxyl groups, is fundamental to its ability to scavenge free radicals effectively. ffhdj.com By maintaining oxidative balance, quercetin and its derivatives protect cells from damage caused by ROS. nih.gov
| Compound/Extract | Effect on Oxidative Stress Markers | Mechanism |
| Quercetin Glycosides (from Okra Seeds) | Decrease in malondialdehyde (MDA) levels. researchgate.net | Scavenge ROS and upregulate endogenous antioxidant enzymes (CAT, GSH, SOD). researchgate.net |
| Quercetin | Reduces ROS levels and increases total GSH. nih.gov | Direct scavenging of free radicals and modulation of antioxidant-related gene expression. mdpi.comnih.gov |
Anti-inflammatory Effects at the Cellular Level
The anti-inflammatory properties of quercetin and its glycosides have been observed at the cellular level. For instance, flavonoids have been shown to decrease the content of nitric oxide (NO), a key inflammatory mediator. windows.net Quercetin-3-glucoside, a closely related compound, possesses notable anti-inflammatory effects and can alleviate inflammatory responses through the nuclear factor E2-related factor/antioxidant responsive element (Nrf2/ARE) signaling pathway. mdpi.com This pathway is critical for cellular defense against oxidative stress and inflammation. The ability of these compounds to modulate such signaling pathways underscores their potential in mitigating inflammatory processes. uni-lj.si
In Vivo Pre-clinical Animal Model Investigations
Effects on Specific Biological Pathways in Animal Models (e.g., polyol pathway)
In the context of diabetic complications, the polyol pathway is a critical area of investigation. This pathway, driven by the enzyme aldose reductase (AR), converts excess glucose into sorbitol, leading to osmotic and oxidative stress. mdpi.com this compound has been identified as a significant inhibitor of both aldose reductase and the formation of advanced glycation endproducts (AGEs), key players in the polyol pathway. chemfaces.commedchemexpress.comglpbio.comglpbio.com By blocking this pathway, the compound may help prevent the intracellular accumulation of sorbitol. chemfaces.com In vivo studies on diabetic rats using the aglycone, quercetin, have shown that its supplementation lowered retinal sorbitol levels and improved markers of oxidative stress, highlighting the relevance of AR inhibition in preventing diabetic complications. mdpi.com
Lifespan Modulation in Model Organisms (Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a widely used model organism for studying aging and longevity. Research has shown that quercetin and its glycosides can extend the lifespan of this organism. researchgate.netnih.gov Specifically, quercetin glycosylated at the 3-position, such as quercetin-3-O-glycoside, has been reported to extend the mean lifespan of C. elegans by up to 23%. researchgate.net The mechanism for this lifespan extension is multifaceted. Quercetin treatment enhances resistance to oxidative stress and leads to the translocation of the DAF-16 transcription factor into the nucleus, a state associated with longevity and stress response. nih.gov Studies have pinpointed that the lifespan extension mediated by quercetin requires several key genes, including age-1, daf-2, sek-1, and unc-43. nih.gov Deglycosylation of the quercetin glycosides within the worm appears to be a crucial step for these biological effects. researchgate.net
| Compound | Model Organism | Lifespan Extension | Key Genes Involved |
| Quercetin-3-O-glycoside | Caenorhabditis elegans | Up to 23% mean lifespan extension. researchgate.net | DAF-16, age-1, daf-2. researchgate.netnih.gov |
| Quercetin | Caenorhabditis elegans | ~15% mean lifespan extension. nih.gov | age-1, daf-2, sek-1, unc-43. nih.govnih.gov |
Preclinical Assessment of Potential Aromatase Inhibitory Activity (computational validation)
Computational studies, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the potential of this compound as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. These in silico methods provide valuable insights into the binding affinity and interaction mechanisms between the compound and the enzyme at a molecular level.
Detailed Research Findings
A significant computational screening study investigating compounds from Okra (Abelmoschus esculentus) identified this compound as a prominent candidate for aromatase inhibition. researchgate.netnih.gov The study utilized molecular docking to predict the binding affinity of this compound to the aromatase enzyme (PDB ID: 3EQM) and compared it with the commercially available aromatase inhibitor, Letrozole. researchgate.netbiorxiv.org
The results demonstrated that this compound exhibited a superior binding affinity of -10 kcal/mol compared to Letrozole's binding affinity of -8.2 kcal/mol. biorxiv.org This stronger binding affinity suggests a potentially more stable and effective interaction with the enzyme. Furthermore, the estimated inhibition constant (Ki) for this compound was calculated to be 46.77 nM, indicating potent inhibitory potential. researchgate.netnih.govbiorxiv.org
Molecular dynamics simulations, conducted for 100 nanoseconds, further corroborated the stability of the complex formed between this compound and the aromatase enzyme. biorxiv.org The stability of this binding was attributed to the formation of a significant number of hydrogen bonds and other non-bonded interactions. biorxiv.org
Analysis of the specific molecular interactions revealed that this compound forms four distinct hydrogen bonds with the amino acid residues ARG115, ARG145, ARG435, and THR310 within the active site of the aromatase enzyme. biorxiv.org Notably, the interaction with ARG435 is also observed with Letrozole, suggesting that this compound occupies the same binding pocket as this established inhibitor, reinforcing its potential as a competitive inhibitor. biorxiv.org
Data Tables
Table 1: Comparative Binding Affinity and Inhibition Constant
| Compound | Binding Affinity (kcal/mol) | Estimated Ki (nM) |
| This compound | -10 | 46.77 |
| Letrozole | -8.2 | N/A |
| Data sourced from a computational study on Okra-derived compounds. researchgate.netbiorxiv.org |
Table 2: Hydrogen Bond Interactions of this compound with Aromatase Residues
| Interacting Amino Acid Residue |
| ARG115 |
| ARG145 |
| ARG435 |
| THR310 |
| Data highlights the key residues involved in the stable binding of the compound. biorxiv.org |
Structure Activity Relationships Sar of Quercetin 3 Gentiobioside and Its Derivatives
Impact of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties, is a critical determinant of the biological profile of quercetin (B1663063). The position and type of glycosylation can profoundly alter the molecule's properties.
The hydroxyl group at the C-3 position is the most common site for glycosylation in quercetin derivatives found in nature. pan.olsztyn.plmdpi.com However, glycosylation can also occur at other positions, such as the 7-OH group, sometimes in conjunction with substitution at the 3-OH position. pan.olsztyn.pl The position of the sugar moiety plays a significant role in the molecule's bioactivity. For instance, O-glycosylation at the C-3 position can interfere with the coplanarity of the B-ring with the rest of the flavonoid structure. mdpi.com This alteration in molecular geometry can affect the delocalization of electrons, which is a key factor in the antioxidant potential of flavonoids. mdpi.com
In the diet, flavonoid glycosides are most frequently found with sugar moieties at the 3- or 7-position. nih.gov The specific location of the sugar can influence how the compound is absorbed and metabolized in the body. nih.gov For example, quercetin glucosides are primarily absorbed in the small intestine, whereas the aglycone from rhamnosides and rutinosides is absorbed in the colon. nih.gov
The nature of the sugar attached to the quercetin aglycone significantly impacts its biological effects. While quercetin aglycone often exhibits potent antioxidant activity, glycosylation can modulate this effect. mdpi.comnih.gov Generally, aglycones are considered more potent antioxidants than their corresponding glycosides. nih.gov Studies have shown that the antioxidant capacity of flavonol glycosides can decrease as the number of sugar units increases. nih.gov
However, the addition of a sugar moiety, such as in quercetin-3-gentiobioside, can enhance other properties like solubility and stability. nih.gov For instance, while quercetin aglycone is a more active mitochondrial uncoupler, its glycosylated forms, including those with gentiobiose, show diminished uncoupling properties. mdpi.com Conversely, the presence of a gentiobiose moiety in kaempferol (B1673270) 3-gentiobioside, a related flavonoid, has been shown to enhance its stability in oxidative environments.
Research comparing different quercetin glycosides has revealed that the type of sugar influences biological outcomes. For example, a study on apoptosis-inducing activity found that quercetin itself was significantly cytotoxic to certain cancer cells, while its glycosides, rutin (B1680289) (quercetin-3-O-rutinoside) and quercitrin (B1678633) (quercetin-3-O-rhamnoside), showed attenuated activity. nih.gov This suggests that the presence of rutinose or rhamnose at the 3-position diminishes the pro-apoptotic effect of the quercetin aglycone. nih.gov
Position of Glycosylation (e.g., 3-OH, 7-OH)
Influence of Aglycone Moiety on Pharmacological Effects
The presence of the catechol group (two adjacent hydroxyl groups) on the B-ring and the enol moiety in the C-ring are crucial for the radical scavenging ability of quercetin. mdpi.com When quercetin is in its aglycone form, the planarity of the molecule allows for electron delocalization between the B-ring and the C-ring, which enhances its antioxidant capacity. mdpi.com
Derivatization of the quercetin aglycone at different positions can lead to compounds with altered and sometimes improved pharmacological profiles. For instance, creating derivatives at the C8 position has been shown to yield compounds with lower toxicity, improved antioxidant potential, and enhanced inhibitory activity toward certain enzymes compared to quercetin alone. mdpi.comnih.gov This highlights that while the core quercetin structure provides a foundation for bioactivity, modifications to the aglycone can fine-tune these effects. Furthermore, some studies suggest that partially deglycosylated flavonoids can exhibit better pharmacological effects than their fully glycosylated parent compounds. nih.gov
Relationship Between Structural Features and Enzymatic Inhibition Profiles
Quercetin and its derivatives are known to be potent inhibitors of various enzymes. koreascience.kr The structural characteristics of these compounds, including the pattern of glycosylation and substitutions on the aglycone, play a crucial role in their enzyme inhibitory activity. koreascience.kr
The basic quercetin structure itself has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase more effectively than some standard inhibitors. koreascience.kr However, glycosylation can modulate this inhibitory potential. For example, in the case of α-glucosidase inhibition, quercetin (QC) showed the strongest inhibitory activity, while its glycosylated derivatives like quercetin-3-O-β-D-glucopyranoside (QC3G) and quercetin-3-O-β-D-xylose (QC3X) exhibited reduced, though still significant, activity. phcog.com This suggests that the addition of a sugar moiety can decrease the inhibitory effect on this particular enzyme. phcog.com
The type of inhibition can also be influenced by the structure. For instance, QC3G and QC3X were found to be competitive inhibitors of α-glucosidase, whereas the aglycone, QC, acted as a non-competitive inhibitor. phcog.com
Furthermore, derivatization of the quercetin aglycone can enhance selectivity and potency against specific enzymes. A study on quercetin derivatives with a tetrahydroisoquinoline (THIQ) moiety demonstrated increased selectivity and enhanced inhibition towards butyrylcholinesterase and Na+, K+-ATPase compared to the parent quercetin molecule. mdpi.comnih.gov
This compound, specifically, has been identified as an inhibitor of aldose reductase (AR) and the formation of advanced glycation endproducts (AGEs). medchemexpress.com
Below is a data table summarizing the inhibitory effects of quercetin and its derivatives on various enzymes.
| Compound | Target Enzyme | Type of Inhibition | IC50 Value | Source |
| Quercetin (QC) | α-glucosidase | Non-competitive | 0.065 mmol/L | phcog.com |
| Quercetin-3-O-β-D-xylose (QC3X) | α-glucosidase | Competitive | 0.082 mmol/L | phcog.com |
| Quercetin-3-O-β-D-glucopyranoside (QC3G) | α-glucosidase | Competitive | 0.318 mmol/L | phcog.com |
| Quercetin-3-O-(6''-O-trans-p-coumaroyl)-β-D-glucoside (QC3GP) | α-glucosidase | Competitive | 0.695 mmol/L | phcog.com |
| Quercetin | Acetylcholinesterase (AChE) | - | 43.7 µg/ml | koreascience.kr |
| Quercetin | α-glucosidase | - | 30.9 µg/ml | koreascience.kr |
| Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside | Sb28GST | - | 0.13 mM | medchemexpress.com |
Structure-Dependent Modulations of Cellular Signaling
Quercetin and its derivatives can modulate a variety of cellular signaling pathways, which underlies many of their pharmacological effects, including their anticancer and anti-inflammatory activities. mdpi.comnih.gov The specific structural features of these flavonoids determine their interaction with components of these pathways.
Quercetin has been shown to influence key signaling pathways such as:
PI3K/Akt: Quercetin can inhibit this pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival. mdpi.com
Wnt/β-catenin: It can disrupt this signaling pathway, which plays a role in cancer development, by inhibiting the nuclear translocation of β-catenin. nih.gov
MAPK pathways (ERK, JNK, p38): Quercetin can modulate the activation of these pathways, which are involved in inflammation and cell proliferation. mdpi.com For example, it can inhibit the activation of JNK and ERK pathways, contributing to its apoptotic effects. mdpi.com
NF-κB: Quercetin can suppress the activation of this transcription factor, which is a key regulator of inflammation. nih.gov
Aryl Hydrocarbon Receptor (AhR): The interaction of flavonoids with the AhR is structure-dependent. Quercetin can act as an agonist, inducing the expression of genes like CYP1A1, while other structurally related flavonoids may act as antagonists. oup.com
The glycosylation state of quercetin can influence its ability to modulate these pathways. For instance, the pro-apoptotic effects of quercetin, which are mediated through the modulation of Bcl-2 family proteins and caspase activation, are more pronounced in the aglycone form compared to its glycosides. nih.gov
The ability of quercetin to modulate these signaling networks is a key aspect of its chemopreventive properties. nih.gov It can induce apoptosis, arrest the cell cycle, and reduce inflammation by targeting multiple points within these complex cellular communication systems. mdpi.comnih.gov
Below is an interactive data table summarizing the effects of quercetin on various cellular signaling pathways.
| Signaling Pathway | Effect of Quercetin | Downstream Consequences | Source |
| PI3K/Akt | Inhibition | Decreased cell survival and proliferation | mdpi.com |
| Wnt/β-catenin | Inhibition | Reduced cancer cell growth and apoptosis induction | nih.gov |
| MAPK (JNK, ERK) | Inhibition of activation | Induction of apoptosis | mdpi.com |
| NF-κB | Inhibition of activation | Reduced inflammation | nih.gov |
| p53 | Activation | Increased apoptosis | mdpi.com |
| Ras | Inhibition of expression | Reduced oncogenic signaling | mdpi.com |
| Aryl Hydrocarbon Receptor (AhR) | Agonist activity | Induction of metabolizing enzymes (e.g., CYP1A1) | oup.com |
Pharmacokinetics and Metabolism Research in Pre Clinical Models
Absorption and Bioavailability Studies in Animal Models (e.g., rats)
Investigations into the absorption and bioavailability of Quercetin-3-gentiobioside in animal models, such as rats, have revealed important details about its uptake from the gastrointestinal tract.
The bioavailability of quercetin (B1663063) is significantly influenced by the type of sugar molecule attached to it. mdpi.comnih.gov Studies in rats have demonstrated that while this compound has high water solubility, its bioavailability is comparatively low. jst.go.jpnih.gov
In one key study, the bioavailability of several quercetin glycosides was compared after oral administration to rats. jst.go.jpnih.gov The bioavailability (F value), calculated from the total quercetin concentration in plasma over 12 hours, was found to be 3.0% for this compound. jst.go.jpnih.gov This was notably lower than that of other glycosides like quercetin-3-O-glucoside (isoquercitrin) at 12% and quercetin-3-O-maltoside at 30%. jst.go.jpnih.gov The aglycone form, quercetin, had a bioavailability of 2.0%. jst.go.jpnih.gov
The lower absorption of this compound is attributed to the inability of intestinal epithelial enzymes, such as lactase-phlorizin hydrolase or mucosal maltase-glucoamylase, to efficiently hydrolyze the gentiobioside linkage to release the quercetin aglycone for absorption. jst.go.jpnih.gov In contrast, glycosides with α-linkages of glucose are more readily hydrolyzed. jst.go.jpnih.gov
| Compound | Bioavailability (F value) in Rats (%) |
|---|---|
| This compound | 3.0 |
| Quercetin (Aglycone) | 2.0 |
| Quercetin-3-O-glucoside (Isoquercitrin) | 12 |
| Quercetin-3-O-maltoside | 30 |
| α-Monoglucosyl rutin (B1680289) | 4.1 |
| α-Oligoglucosyl rutin | 1.8 |
| Enzymatically modified isoquercitrin (B50326) (EMIQ) | 35 |
Metabolism Pathways of this compound
Once absorbed, quercetin glycosides undergo extensive metabolism, primarily in the intestine and liver. wiley.com The metabolic fate of this compound involves several key steps.
For quercetin glycosides to be absorbed, they generally must first be hydrolyzed to the aglycone form, quercetin. oup.com This process is typically carried out by enzymes in the small intestine or by gut microbiota. nih.gov However, in vitro studies using homogenates of rat intestinal epithelium have shown that this compound is not readily hydrolyzed to quercetin. jst.go.jpnih.gov This resistance to hydrolysis by intestinal enzymes is a key factor contributing to its low bioavailability. jst.go.jpnih.gov Any absorption that does occur may rely on hydrolysis by microbial enzymes in the large intestine. researchgate.net
After the potential, albeit limited, hydrolysis to quercetin aglycone, the molecule undergoes extensive phase II metabolism. wiley.comnih.gov This is a detoxification process that increases the water solubility of the compounds, facilitating their excretion. researchgate.net The primary phase II reactions for quercetin are glucuronidation, sulfation, and methylation. wiley.comnih.gov
Glucuronidation: This is considered one of the most significant metabolic pathways for quercetin in both the intestine and the liver. wiley.com It is catalyzed by UDP-glucuronosyltransferases (UGTs). wiley.comnih.gov
Sulfation: This reaction is catalyzed by sulfotransferases (SULTs). wiley.com
Methylation: Catechol-O-methyltransferases (COMTs) are responsible for the methylation of quercetin. wiley.com
The resulting metabolites, such as quercetin-3-O-glucuronide and quercetin-3'-O-sulfate, are the primary forms found in circulation. researchgate.netspandidos-publications.com
Hydrolysis to Aglycone and Other Glycosides
Interaction with Drug-Metabolizing Enzymes (DMEs) and Drug Transporters (DTs) in Research Models
Quercetin and its metabolites have been shown to interact with various drug-metabolizing enzymes (DMEs) and drug transporters (DTs), which can lead to potential food-drug interactions. oup.comspandidos-publications.com
Research has demonstrated that quercetin can modulate the activity of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4. researchgate.net Furthermore, quercetin and its metabolites can inhibit the function of important drug transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP). mdpi.comspandidos-publications.com For instance, quercetin phase II metabolites are known substrates for the efflux transporters BCRP and MRP2. wiley.com An in vitro study showed that while quercetin and its metabolites had weak inhibitory effects on CYP2C19 and CYP3A4, they were strong inhibitors of OATP1B1, OATP1B3, OATP2B1, and BCRP. mdpi.comnih.gov
The expression and function of DMEs and DTs are regulated by nuclear receptors (NRs). nih.gov Quercetin has been found to activate nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). spandidos-publications.com By activating these receptors, quercetin can influence the expression of target genes, including those encoding for CYP enzymes and transporters. researchgate.netnih.gov This regulatory role of nuclear receptors is a key mechanism through which quercetin can modulate the pharmacokinetics of other co-administered substances. spandidos-publications.com
Computational and in Silico Approaches in Quercetin 3 Gentiobioside Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.
Research on Quercetin-3-gentiobioside has utilized molecular docking to explore its potential as an inhibitor of various enzymes. In a study investigating potential aromatase inhibitors for breast cancer therapy, this compound was docked against the aromatase enzyme (PDB ID: 3EQM). openpharmaceuticalsciencesjournal.commdpi.comjst.go.jp The simulations revealed a superior binding affinity for this compound compared to the commercial drug Letrozole, with a binding score of -10 kcal/mol and an estimated inhibition constant (Ki) of 46.77 nM. openpharmaceuticalsciencesjournal.commdpi.com The strong interaction was attributed to hydrogen bonds with key amino acid residues in the active site, including ARG115, ARG145, ARG435, and THR310. scispace.com
Another in silico screening study identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In this analysis, it displayed a strong binding affinity with a score of -8.7 kcal/mol. nih.gov The interaction with the Mpro target was characterized by hydrogen bonding and hydrophobic interactions with residues such as Leu (141), Met (49), and Tyr (54), among others. nih.gov These docking studies highlight the compound's potential to interact with and modulate the function of key therapeutic targets. jst.go.jpnih.gov
Table 1: Molecular Docking Parameters of this compound with Protein Targets
| Target Protein | PDB ID | Software/Method | Binding Affinity (kcal/mol) | Interacting Residues | Source |
| Aromatase | 3EQM | AMDock v1.5.2 | -10.0 | ARG115, ARG145, ARG435, THR310 | openpharmaceuticalsciencesjournal.commdpi.comscispace.com |
| SARS-CoV-2 Mpro | - | PyRx (Autodock Vina) | -8.7 | Leu(141), Met(49), Tyr(54), Phe(140), Cys(145), Met(165) | nih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, confirming whether the binding pose predicted by docking is maintained in a simulated physiological environment.
For this compound, MD simulations have been crucial in validating docking results. In the study targeting aromatase, a 100-nanosecond MD simulation was performed using the GROMACS package to evaluate the stability of the complex formed between this compound and the enzyme (designated as 3EQM-QUR). openpharmaceuticalsciencesjournal.com The results confirmed that the complex remained stable throughout the simulation, reinforcing the compound's potential as a viable inhibitor. openpharmaceuticalsciencesjournal.commdpi.com This stability was largely attributed to the consistent formation of hydrogen bonds and other non-bonded interactions within the binding pocket. openpharmaceuticalsciencesjournal.com Similarly, MD simulations were proposed for the top-ranked compounds, including this compound, in the study against the SARS-CoV-2 main protease to further validate the docking predictions. nih.gov
To quantitatively assess the stability observed in MD simulations, several parameters are analyzed from the simulation trajectory. These include:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues (specifically their C-alpha atoms) to identify their flexibility and fluctuation during the simulation. Lower RMSF values in the binding site residues suggest that the ligand has a stabilizing effect. This analysis was used to evaluate the local conformational changes in the aromatase complex. openpharmaceuticalsciencesjournal.commdpi.comscispace.com
Hydrogen Bond Counts: The number of hydrogen bonds between the ligand and the protein is monitored throughout the simulation. A consistently high number of hydrogen bonds indicates a stable and strong interaction. This compound was noted to form a significant number of hydrogen bonds with aromatase, contributing to the stability of the complex. openpharmaceuticalsciencesjournal.comscispace.com
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. A decrease in SASA upon ligand binding can indicate that the ligand is buried within a binding pocket, leading to a more compact and stable structure. This metric was also part of the evaluation of the aromatase-Quercetin-3-gentiobioside complex. openpharmaceuticalsciencesjournal.commdpi.comscispace.com
In Silico Prediction of Bioactivity and Interaction Profiles
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage filtering of compounds that may have poor pharmacokinetic profiles or potential toxicity issues.
For this compound, ADMET properties have been predicted using platforms like admetSAR v2.0 and SwissADME. openpharmaceuticalsciencesjournal.commdpi.comnih.gov In a comparative study of compounds from okra, this compound was predicted to be "practically non-toxic". openpharmaceuticalsciencesjournal.com However, another study focusing on antidiabetic compounds predicted that while it may have good interaction with targets like DPP-4 and α-glucosidase, it is likely to have poor absorption properties. nih.gov These predictions provide valuable, albeit preliminary, insights into the compound's drug-likeness and potential behavior in vivo.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective molecules.
While QSAR studies have been extensively performed on flavonoids, including quercetin (B1663063) and its various derivatives, specific QSAR models focused on a series of this compound derivatives are not widely reported in the current literature. nih.govnih.gov Studies on other flavonoid glycosides have shown that factors like the type and position of the sugar moiety can significantly impact biological activity. scispace.comnih.gov For instance, some QSAR analyses have indicated that glycosylation can decrease inhibitory activity in certain contexts by altering molecular orientation and physicochemical properties like hydrophobicity. nih.govresearchgate.net The development of a dedicated QSAR model for this compound derivatives would be a valuable future step to systematically explore how modifications to its structure could enhance its therapeutic potential.
Research Gaps, Challenges, and Future Directions for Quercetin 3 Gentiobioside Research
Unexplored Biological Activities and Molecular Pathways
The known biological activities of Quercetin-3-gentiobioside, such as its role as an aldose reductase (AR) and advanced glycation end products (AGEs) formation inhibitor, represent only the tip of the iceberg. glpbio.commedchemexpress.comchemfaces.com There is a significant need to investigate its potential effects on a wider range of biological processes. Many studies have focused on the broader category of quercetin (B1663063) and its derivatives, highlighting activities like anti-inflammatory, antiviral, and anticancer effects. sioc-journal.cnnih.gov However, the specific contributions of the gentiobioside moiety to these activities are not well understood. Future research should aim to elucidate the unique molecular pathways modulated by this compound. For instance, while quercetin has been shown to influence signaling pathways like PI3K/AKT/mTOR and STAT3 in cancer cells, it is unknown if this compound acts through similar or distinct mechanisms. nih.govnih.gov Furthermore, its potential as a neuroprotective agent, a recognized property of some quercetin derivatives, remains largely unexplored. nih.gov
Methodological Advancements in Isolation and Analysis
The isolation and purification of this compound from natural sources present a significant hurdle for researchers. Current methods often involve complex and time-consuming techniques like maceration and recrystallization. scirp.org The development of more efficient and scalable isolation protocols is crucial for obtaining the quantities of pure compound needed for extensive biological screening and preclinical studies.
Advancements in chromatographic techniques, such as the use of Sephadex LH-20 size-exclusion chromatography, have shown promise in the separation of various flavonoid glycosides. mdpi.com Further optimization of these and other modern chromatographic methods, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), could significantly improve the purity and yield of isolated this compound. nih.gov For instance, a study on rubber cassava leaves reported a yield of only 0.118% for a quercetin-3-O-glycoside using maceration and recrystallization. scirp.org Innovations in extraction and purification technologies are essential to overcome this limitation.
Integration of Multi-Omics Approaches (e.g., metabolomics, transcriptomics) in Biosynthesis Studies
Understanding the biosynthesis of this compound in plants is fundamental for its potential biotechnological production. The integration of multi-omics approaches, including metabolomics, transcriptomics, and proteomics, offers a powerful tool to unravel the complex enzymatic pathways leading to its formation. mdpi.comnih.govnih.gov
By combining metabolomic profiling to identify intermediates with transcriptomic analysis of gene expression, researchers can identify the specific glycosyltransferases (GTs) responsible for attaching the gentiobiose sugar moiety to the quercetin aglycone. researchgate.net This approach has been successfully applied to study flavonoid biosynthesis in various plants, such as soybeans and tea. mdpi.comnih.gov Identifying these key enzymes and the regulatory genes that control their expression is a critical step towards engineering microorganisms or plant cell cultures for the sustainable and high-yield production of this compound. researchgate.net
Development of Novel this compound Derivatives for Targeted Research
The synthesis of novel derivatives of this compound is a promising avenue for enhancing its therapeutic potential and for use as targeted research tools. sioc-journal.cnnih.gov While the parent compound has shown interesting biological activities, its physicochemical properties, such as solubility and bioavailability, may limit its effectiveness. nih.gov
Chemical modifications, such as methylation or acylation of the sugar moiety or the quercetin backbone, could lead to derivatives with improved pharmacokinetic profiles. researchgate.net These novel compounds could be designed to target specific enzymes or cellular receptors with greater affinity and selectivity. The development of such derivatives would not only provide valuable probes for studying biological processes but could also pave the way for the creation of more potent and targeted therapeutic agents.
Table 1: Potential Modifications of this compound and Their Research Implications
| Modification Type | Potential Advantage | Research Application |
|---|---|---|
| Methylation | Increased lipophilicity, improved cell membrane permeability | Studying transport mechanisms, enhancing bioavailability |
| Acylation | Altered solubility, potential for prodrug design | Improving formulation, targeted drug delivery |
Comprehensive Understanding of In Vivo Efficacy and Mechanism in Specific Disease Models
While some in vitro studies have demonstrated the biological activities of this compound, there is a pressing need for comprehensive in vivo studies to validate these findings and to elucidate its mechanisms of action in relevant disease models. glpbio.comchemfaces.com The bioavailability of quercetin glycosides can vary significantly depending on the attached sugar, and it is crucial to determine the in vivo fate of this compound. researchgate.netresearchgate.net
Future research should focus on administering the pure compound to animal models of specific diseases, such as diabetes (given its known inhibitory effects on aldose reductase and AGEs formation) or inflammatory conditions. glpbio.commedchemexpress.comchemfaces.com Such studies would allow for the assessment of its efficacy, the determination of effective dose ranges, and the investigation of its mechanism of action at the systemic level. For example, studies on quercetin have shown its ability to modulate the gut microbiota and inhibit the PI3K/AKT signaling pathway in a colitis model, providing a framework for similar investigations with this compound. nih.gov
Advanced Computational Modeling for Predictive Research
Advanced computational modeling and in silico techniques offer a powerful and efficient approach to accelerate research on this compound. mdpi.com Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction of this compound with various protein targets, helping to identify potential new biological activities. researchgate.netresearchgate.net
For instance, a computational study identified this compound as a promising candidate for inhibiting aromatase, an enzyme involved in breast cancer, with a superior binding affinity compared to the drug Letrozole. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of novel derivatives, guiding the synthesis of the most promising candidates. nih.gov These predictive models can significantly reduce the time and resources required for experimental screening and can provide valuable insights into the molecular basis of the compound's activity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quercetin |
| Letrozole |
| Cyanidin (B77932) 3-gentiobioside |
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for identifying and quantifying Quercetin-3-gentiobioside in plant matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–370 nm) is widely used. For precise quantification, reverse-phase C18 columns (e.g., 5 μm particle size, 250 × 4.6 mm) and gradient elution with mobile phases like water-acetonitrile (acidified with formic acid) are recommended. Calibration curves using authentic standards (e.g., ≥95% purity) ensure accuracy. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH guidelines .
Q. How can researchers optimize the extraction of this compound from plant tissues?
- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs is effective. Key variables include:
- Temperature : 30–50°C (higher temperatures risk degradation).
- Solvent : Hydro-methanolic mixtures (e.g., 70% ethanol) enhance solubility.
- Solid-to-solvent ratio : 1:25–1:30 g/mL maximizes yield.
- Time : 20–30 minutes to balance efficiency and compound stability.
Post-extraction, lyophilization or rotary evaporation preserves integrity .
Q. What biosynthetic pathways produce this compound in plants?
- Methodological Answer : The compound is synthesized via the phenylpropanoid pathway. Key enzymes include:
- Chalcone synthase (CHS) : Initiates flavonoid backbone formation.
- UDP-glucosyltransferases (UGTs) : Catalyze glycosylation at the 3-O position.
- Rhamnosyltransferases : Modify sugar moieties (e.g., in Fagonia spp.).
Isotopic labeling (e.g., ¹³C-glucose) and enzyme activity assays (e.g., LC-MS/MS) trace pathway dynamics .
Advanced Research Questions
Q. How do environmental stressors (e.g., drought) modulate this compound biosynthesis?
- Methodological Answer : Controlled drought experiments with transcriptomic (RNA-seq) and metabolomic (GC-MS/LC-MS) profiling reveal stress-induced upregulation of UGTs and flavonoid-related genes. For example, in Nigella sativa, drought shunts phenylalanine toward quercetin derivatives, increasing glycosylation activity. Normalized ROS levels and antioxidant assays (e.g., DPPH) correlate compound accumulation with stress tolerance .
Q. What mechanistic approaches validate this compound's inhibition of aldose reductase (AR) and advanced glycation end-products (AGEs)?
- Methodological Answer :
- AR Inhibition : Spectrophotometric assays using DL-glyceraldehyde as substrate and NADPH oxidation rates (λ = 340 nm). IC₅₀ values are calculated with recombinant human AR (e.g., IC₅₀ = 1.2 μM for this compound).
- AGE Inhibition : Incubate BSA with glucose or methylglyoxal under physiological conditions (37°C, pH 7.4). Fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm) or ELISA quantifies AGE suppression .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Meta-analyses with strict inclusion criteria (e.g., standardized extraction protocols, purity ≥95%) and subgroup analyses (plant species, assay type) clarify discrepancies. For instance, variations in Fagonia spp. (e.g., F. microphylla vs. F. glutinosa) explain differences in compound prevalence. Cross-validation via orthogonal assays (e.g., LC-MS vs. NMR) ensures reproducibility .
Q. What experimental designs isolate this compound's effects from co-occurring flavonoids in pharmacological studies?
- Methodological Answer : Fractional purification (e.g., column chromatography with Sephadex LH-20) followed by bioactivity-guided isolation. Use knock-out models (e.g., CRISPR-edited plant lines lacking UGTs) or competitive inhibition assays to distinguish target compound effects. Synergistic studies (e.g., checkerboard assays) quantify interactions with co-metabolites like isoquercetin .
Data Analysis and Reporting Standards
Q. How should researchers statistically analyze variable interactions in extraction optimization studies?
- Methodological Answer : ANOVA with Tukey’s post-hoc test evaluates factor significance (p < 0.05). Pareto charts and 3D response surfaces visualize parameter interactions. For example, ethanol concentration and temperature explain >80% of variance in okra flavonoid yields. Report R² values (≥0.90 indicates model robustness) .
Q. What are the best practices for reporting this compound data in peer-reviewed journals?
- Methodological Answer : Follow CONSORT or STROBE guidelines for experimental rigor. Include:
- Compound characterization : HR-MS, ¹H/¹³C NMR data (δ values for sugar protons: 3.0–5.5 ppm).
- Purity : HPLC chromatograms with retention times and peak area percentages.
- Biological assays : Positive controls (e.g., quercetin for antioxidant activity) and dose-response curves.
Reference standards (e.g., phyproof®) ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
